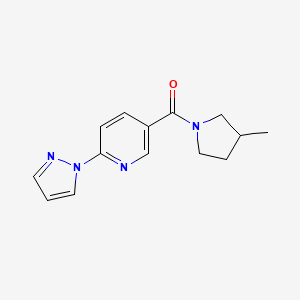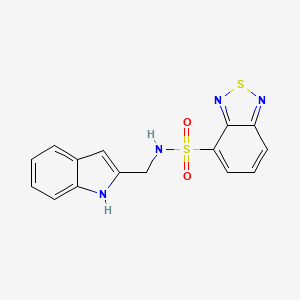![molecular formula C13H18FNO3S B7573067 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine, also known as E-4031, is a chemical compound that is commonly used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. E-4031 is widely used to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis.
作用機序
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This leads to prolongation of the action potential duration and QT interval, which can increase the risk of arrhythmias. This compound has also been shown to have off-target effects on other ion channels, including the hERG channel, which is also involved in cardiac repolarization.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It prolongs the action potential duration and QT interval in cardiac myocytes, which can increase the risk of arrhythmias. This compound has also been shown to have off-target effects on other ion channels, including the hERG channel, which can further increase the risk of arrhythmias. In addition, this compound has been shown to inhibit the proliferation of human cancer cells in vitro, suggesting potential anticancer activity.
実験室実験の利点と制限
The main advantage of using 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine in lab experiments is its selectivity for the Ikr channel. This allows researchers to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis with a high degree of specificity. However, this compound also has off-target effects on other ion channels, which can complicate data interpretation. In addition, this compound has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are a number of future directions for research involving 2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine. One area of interest is the development of more selective Ikr blockers that do not have off-target effects on other ion channels. Another area of interest is the investigation of the anticancer activity of this compound and related compounds. Finally, this compound could be used to investigate the role of Ikr in other physiological processes, such as insulin secretion and neuronal function.
合成法
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine can be synthesized using a multistep process. The first step involves the reaction of 2-fluorobenzyl chloride with 2-ethylmorpholine to form 2-ethyl-4-(2-fluorobenzyl)morpholine. This intermediate is then reacted with sodium hydrosulfide to form 2-ethyl-4-[(2-fluorobenzyl)sulfanyl]morpholine. Finally, oxidation of the sulfide with hydrogen peroxide in the presence of acetic acid yields this compound.
科学的研究の応用
2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine is commonly used in scientific research to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis. It has been shown to be a potent and selective blocker of Ikr in both human and animal studies. This compound has been used to study the effects of Ikr blockade on action potential duration, QT interval, and arrhythmia susceptibility in isolated cardiac myocytes, intact hearts, and in vivo animal models.
特性
IUPAC Name |
2-ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-2-12-9-15(7-8-18-12)19(16,17)10-11-5-3-4-6-13(11)14/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJYCWPVKLGANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)